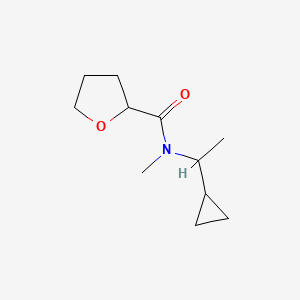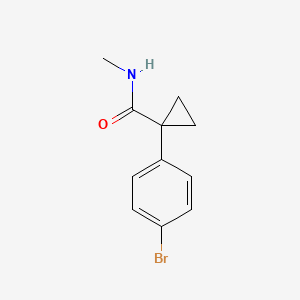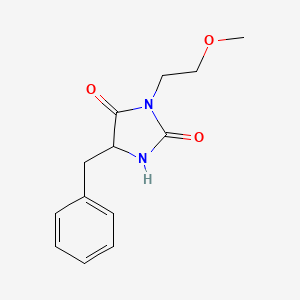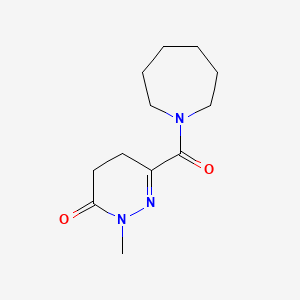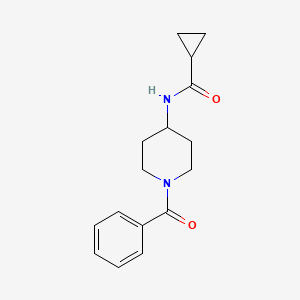
N-(1-benzoylpiperidin-4-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzoylpiperidin-4-yl)cyclopropanecarboxamide, also known as BPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPC belongs to the class of piperidine derivatives and has been shown to possess a wide range of biochemical and physiological effects.
Mechanism of Action
N-(1-benzoylpiperidin-4-yl)cyclopropanecarboxamide is believed to exert its therapeutic effects through its interaction with the dopamine and acetylcholine systems in the brain. This compound has been shown to increase dopamine and acetylcholine levels in the brain, which may explain its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been shown to improve cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders such as dementia.
Advantages and Limitations for Lab Experiments
N-(1-benzoylpiperidin-4-yl)cyclopropanecarboxamide has several advantages for laboratory experiments, including its ease of synthesis and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on N-(1-benzoylpiperidin-4-yl)cyclopropanecarboxamide, including its potential use in the treatment of neurological disorders, chronic pain, and cognitive disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, research is needed to explore the potential side effects and toxicity of this compound.
Synthesis Methods
N-(1-benzoylpiperidin-4-yl)cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 1-benzoylpiperidine-4-carboxylic acid with cyclopropanecarbonyl chloride. This reaction yields this compound as a white solid, which can be purified using chromatography techniques.
Scientific Research Applications
N-(1-benzoylpiperidin-4-yl)cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
properties
IUPAC Name |
N-(1-benzoylpiperidin-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15(12-6-7-12)17-14-8-10-18(11-9-14)16(20)13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRSQAMJIODOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)

![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)
![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)




